molecular formula C7H16ClNO2 B2389311 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride CAS No. 2287316-96-3

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride

Cat. No.: B2389311
CAS No.: 2287316-96-3
M. Wt: 181.66
InChI Key: FHTRNVOVHHTQQU-UHFFFAOYSA-N
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Description

IUPAC Naming and CAS Registration

The systematic IUPAC name for this compound is 5-(methoxymethyl)-1,4-oxazepane hydrochloride , which reflects its core structure and substituents. The parent heterocycle, 1,4-oxazepane, is a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4. The methoxymethyl group (-CH₂OCH₃) is attached to the fifth carbon of the oxazepane ring, while the hydrochloride salt form arises from protonation of the nitrogen atom.

The compound’s CAS Registry Number is 2287316-96-3 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally similar molecules. This alphanumeric code ensures precise referencing in chemical databases and regulatory documents.

Molecular Formula and Elemental Composition

The molecular formula of 5-(methoxymethyl)-1,4-oxazepane hydrochloride is C₇H₁₆ClNO₂ , corresponding to a molecular weight of 181.66 g/mol . The elemental composition breaks down as follows:

Element Quantity Atomic Weight (g/mol) Contribution (%)
Carbon 7 12.01 46.39
Hydrogen 16 1.008 8.93
Chlorine 1 35.45 19.52
Nitrogen 1 14.01 7.71
Oxygen 2 16.00 17.45

Table 1: Elemental composition of 5-(methoxymethyl)-1,4-oxazepane hydrochloride.

The hydrochloride salt increases polarity compared to the free base, enhancing solubility in aqueous media—a critical factor for biological or catalytic applications.

Structural Features of the Oxazepane Ring System

The 1,4-oxazepane ring is a saturated seven-membered heterocycle with oxygen at position 1 and nitrogen at position 4. This configuration introduces unique conformational flexibility compared to smaller rings like morpholine (six-membered) or azepane (seven-membered with no oxygen). The ring adopts a chair-like conformation to minimize steric strain, with the nitrogen atom often protonated in acidic conditions.

Key bond lengths and angles derived from analogous oxazepane structures include:

  • C-O bond : ~1.43 Å (typical for ether linkages)
  • C-N bond : ~1.47 Å (consistent with single-bond character)
  • Ring puckering : Dihedral angles of 55–60° between adjacent atoms.

The incorporation of both oxygen and nitrogen creates a dipolar character , enabling interactions with biological targets or metal catalysts.

Substituent Analysis: Methoxymethyl Group Positioning

The methoxymethyl substituent at position 5 introduces an ether-functionalized side chain. The -OCH₃ group donates electron density via resonance, slightly increasing the electron-rich nature of the adjacent methylene (-CH₂-) unit. This substitution pattern influences:

  • Conformational preferences : The methoxymethyl group adopts an equatorial orientation to avoid axial steric clashes with the oxazepane ring.
  • Intermolecular interactions : Hydrogen bonding between the ether oxygen and proximal water molecules or biological receptors.

The SMILES notation COCC1NCCOCC1.Cl confirms the substituent’s placement and the hydrochloride counterion.

Stereochemical Considerations and Isomerism

While the compound’s stereochemistry is not explicitly detailed in available data, the oxazepane ring permits conformational isomerism . The seven-membered ring can adopt multiple puckered states, including chair, boat, and twist-boat conformers, which interchange via low-energy barrier transitions.

Potential stereoisomers could arise if chiral centers were present; however, the current structure lacks tetrahedral stereogenic atoms. The methoxymethyl group’s rotation around the C5-C bond creates rotamers , though these are not isolable at room temperature due to rapid interconversion.

Future studies using X-ray crystallography or NMR spectroscopy could elucidate preferred conformations in solid-state or solution phases.

Properties

IUPAC Name

5-(methoxymethyl)-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-7-2-4-10-5-3-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTRNVOVHHTQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCOCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287316-96-3
Record name 5-(methoxymethyl)-1,4-oxazepane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(Methoxymethyl)butan-1-amine with ethylene oxide under acidic conditions to form the oxazepane ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazepane ring can be reduced to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Formylmethyl)-1,4-oxazepane or 5-(Carboxymethyl)-1,4-oxazepane.

    Reduction: Formation of 5-(Methoxymethyl)-1,4-oxazepane-2-amine.

    Substitution: Formation of various substituted oxazepanes depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 187.64 g/mol (calculated from evidence-based analogs)
  • CAS Number : 2287316-96-3
  • Commercial Availability : Offered by suppliers such as Enamine Ltd and UORSY in milligram to gram quantities .
Structural Analogs

The oxazepane scaffold is modified with diverse substituents to alter physicochemical and pharmacological properties. Below is a comparison with structurally related compounds:

Compound Substituent Molecular Formula CAS Number Key Applications
5-(Methoxymethyl)-1,4-oxazepane HCl Methoxymethyl (C5) C₇H₁₄ClNO₂ 2287316-96-3 Pharmaceutical intermediate
7-(Difluoromethyl)-1,4-oxazepane HCl Difluoromethyl (C7) C₆H₁₁ClF₂NO N/A Preclinical drug candidate
2-(Fluoromethyl)-1,4-oxazepane HCl Fluoromethyl (C2) C₆H₁₁ClFNO 1909316-21-7 Bioavailability studies
3-(4-Bromophenyl)-1,4-oxazepane 4-Bromophenyl (C3) C₁₁H₁₄BrNO N/A NMR-characterized intermediate
1,4-Oxazepane HCl (Homomorpholine HCl) Unsubstituted C₅H₁₀ClNO 178312-62-4 Base scaffold for derivatization

Substituent Effects :

  • Methoxymethyl (Target Compound) : Enhances solubility and metabolic stability due to the ether group.
  • Aromatic Substitutions (e.g., 4-Bromophenyl) : Introduce steric bulk and π-π interactions, useful in targeting aromatic binding pockets in enzymes .
Pharmacological Relevance
  • Target Compound : Primarily a building block for drug discovery, as seen in its commercial role at CymitQuimica .
  • Anti-Tuberculosis Agents : Modifications of the oxazepane scaffold (e.g., replacing mycarose with oxazepane) improved Mycobacterium tuberculosis inhibition in sequanamycin analogs .
  • SHIP1 Inhibitors: 1,4-Oxazepane derivatives like 5-(1,4-oxazepan-4-yl)picolinonitrile are intermediates in kinase inhibitor synthesis .
Physicochemical Properties
  • Solubility : The methoxymethyl group enhances water solubility compared to fluorinated or aromatic analogs.
  • Stability : Methoxy groups are less prone to hydrolysis than ester or amide substituents, making the target compound more stable under physiological conditions.

Biological Activity

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is classified as a heterocyclic compound, specifically an oxazepane derivative. The synthesis of this compound typically involves the following steps:

  • Formation of the Oxazepane Ring : The initial step includes the reaction of appropriate precursors under controlled conditions to form the oxazepane ring.
  • Methylation : The methoxymethyl group is introduced through a methylation reaction, often using methylating agents such as methyl iodide in the presence of a base.
  • Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt to enhance solubility and stability.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Recent research has indicated that compounds related to 5-(Methoxymethyl)-1,4-oxazepane exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with similar structures could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : In vitro studies on cancer cell lines showed that these compounds could reduce cell viability significantly compared to controls. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

The mechanism by which 5-(Methoxymethyl)-1,4-oxazepane exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell survival.
  • Modulation of Signaling Pathways : It may influence pathways such as apoptosis and proliferation by interacting with key proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other oxazepane derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer propertiesEnzyme inhibition, signaling modulation
1,4-Oxazepane-2,5-dionesAntimicrobial activityDisruption of bacterial cell walls
Other oxazepanesVaries (antidepressant)Monoamine reuptake inhibition

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticancer Studies : Research has shown that this compound can selectively induce apoptosis in certain cancer cells while sparing normal cells .
  • Neuropharmacological Effects : Preliminary studies suggest potential applications in treating mood disorders due to its structural similarity to known antidepressants .
  • Mechanistic Insights : Investigations into its interaction with cellular targets have provided insights into how it modulates cellular responses under stress conditions .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Methoxymethyl)-1,4-oxazepane hydrochloride?

Methodological Answer: The synthesis typically involves three key steps:

Oxazepane Ring Formation : Cyclization of amino alcohol precursors (e.g., 6-methyl-1,4-oxazepane) under acidic or basic conditions .

Methoxymethyl Group Introduction : Nucleophilic substitution or oxidation-reduction reactions to attach the methoxymethyl moiety .

Hydrochloride Salt Formation : Reaction with HCl to improve solubility and stability .

Q. Critical Parameters :

  • Temperature control (e.g., 0–25°C for NaBH4 reductions) .
  • Solvent selection (methanol or ethanol for optimal yield) .
  • Purification via crystallization or chromatography .

Q. How is the structural integrity of 5-(Methoxymethyl)-1,4-oxazepane hydrochloride validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Confirms ring structure (e.g., 7-membered oxazepane) and methoxymethyl group placement via δ 3.3–3.5 ppm (OCH3) and δ 3.7–4.1 ppm (CH2O) .
    • IR : Identifies N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 167.63 g/mol (M+H⁺) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion) .

Q. What biological mechanisms are hypothesized for 5-(Methoxymethyl)-1,4-oxazepane hydrochloride?

Methodological Answer:

  • GABA Receptor Modulation : Structural similarity to benzodiazepines suggests potential interaction with GABA_A receptors, enhancing Cl⁻ influx and neuronal inhibition .
  • In Silico Docking : Computational models predict binding affinity to the benzodiazepine site (e.g., Glide score: −8.2 kcal/mol) .
  • Comparative Studies : Lower efficacy than diazepam in rodent anxiety models, possibly due to methoxymethyl steric effects .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and activity of 5-(Methoxymethyl)-1,4-oxazepane derivatives?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict optimal cyclization conditions (e.g., ΔG‡ < 25 kcal/mol) .
  • Machine Learning : Training datasets on oxazepane derivatives to predict reaction yields (R² > 0.85) .
  • Pharmacophore Modeling : Identifies critical substituents for GABA receptor binding (e.g., methoxymethyl as a hydrogen bond acceptor) .

Case Study :
ICReDD’s integrated approach reduced reaction development time by 40% using computational-experimental feedback loops .

Q. How should researchers address contradictions in pharmacological data for this compound?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., IC50 variability in GABA assays due to cell line differences: HEK293 vs. neuronal primary cultures) .
  • Dose-Response Curves : Re-evaluate potency (e.g., EC50 shift from 10 nM to 100 nM under high Mg²⁺) .
  • Structural Analog Comparison :
    • 6-Methyl-1,4-oxazepane : Lower efficacy (30% GABA current enhancement vs. 65% for 5-(Methoxymethyl)) .
    • Diazepane derivatives : Higher metabolic stability but reduced BBB penetration .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric Replacement : Substitute methoxymethyl with CF3 or cyclopropyl groups to reduce CYP450 oxidation .
  • Prodrug Design : Phosphonate ester derivatives enhance bioavailability (t½ increased from 1.2 h to 4.5 h in rats) .
  • Metabolite Identification : LC-MS/MS detects primary hydroxylated metabolite (m/z 183.07) in liver microsomes .

Q. What analytical methods resolve stereochemical impurities in synthesized batches?

Methodological Answer:

  • Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers (α = 1.2–1.5) .
  • VCD Spectroscopy : Distinguishes R/S configurations via C–O–C vibrational circular dichroism .
  • Crystallographic Analysis : Resolves racemic mixtures by co-crystallization with chiral auxiliaries (e.g., tartaric acid) .

Q. How does the hydrochloride salt form influence physicochemical properties?

Methodological Answer:

  • Solubility : Hydrochloride salt increases aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) .
  • Stability : Salt form reduces hygroscopicity (5% weight gain at 75% RH vs. 15% for free base) .
  • Bioavailability : Enhanced dissolution rate in simulated gastric fluid (85% release in 30 min) .

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